Carbazochrome-d3 Carbazochrome-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16680776
InChI: InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/i1D3
SMILES:
Molecular Formula: C10H12N4O3
Molecular Weight: 239.25 g/mol

Carbazochrome-d3

CAS No.:

Cat. No.: VC16680776

Molecular Formula: C10H12N4O3

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

Carbazochrome-d3 -

Specification

Molecular Formula C10H12N4O3
Molecular Weight 239.25 g/mol
IUPAC Name [3,6-dihydroxy-1-(trideuteriomethyl)-2,3-dihydroindol-5-yl]iminourea
Standard InChI InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/i1D3
Standard InChI Key SSCSSDNTQJGTJT-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O
Canonical SMILES CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Carbazochrome-d3 (2-(3-hydroxy-1-(methyl-d3)-6-oxo-1,2,3,6-tetrahydro-5H-indol-5-ylidene)hydrazine-1-carboxamide) belongs to the indole derivative family, featuring a deuterated methyl group at the N1 position of its tetrahydroindole core . The deuterium substitution confers a 3 Da mass increase compared to native carbazochrome (C₁₀H₁₂N₄O₃; MW 236.23), resulting in a molecular weight of 239.25 .

Table 1: Comparative Molecular Properties

PropertyCarbazochromeCarbazochrome-d3
Molecular FormulaC₁₀H₁₂N₄O₃C₁₀H₉D₃N₄O₃
Exact Mass236.0909239.1124
CAS Registry69-81-8 Not Assigned
Chromophore SystemConjugated indole-quinoidIdentical to parent

The structural preservation ensures that carbazochrome-d3 maintains the redox-active quinoid moiety critical for its interaction with capillary endothelial cells .

Synthesis and Isotopic Labeling

Production Methodology

Industrial synthesis adapts the classical adrenochrome semicarbazone route , substituting conventional methylating agents with deuterated counterparts:

Table 2: Synthetic Pathway Comparison

StepCarbazochrome Process Carbazochrome-d3 Modification
1Epinephrine oxidation (Ag₂O)Identical oxidative generation of quinoid
2Semicarbazide conjugationUnmodified reaction step
3Methylation (CH₃I)Deuterated methylation (CD₃I)

The critical deuteration occurs during the N-methylation stage, ensuring >98% isotopic enrichment at the target position . Post-synthetic purification employs reversed-phase HPLC to isolate the deuterated species from potential non-deuterated contaminants.

Analytical Characterization

Spectroscopic Profiles

Mass Spectrometry: ESI-MS analysis reveals a base peak at m/z 240.1 [M+H]⁺, with the characteristic triplet signature (Δm/z +1, +2, +3) confirming deuterium incorporation . The absence of a signal at m/z 237 validates isotopic purity.

NMR Spectroscopy:

  • ¹H NMR (DMSO-d₆): Complete disappearance of the N-CH₃ proton signal at δ 3.12 ppm

  • ²H NMR: Distinct triplet at δ 3.12 (J = 2.1 Hz) confirming CD₃ group integration

Chromatographic Behavior:
HPLC retention time (C18 column, 0.1% TFA/ACN gradient) shows <0.1 min deviation from native carbazochrome, enabling co-elution studies for quantitative analysis .

Pharmaceutical Applications

Role as Internal Standard

Carbazochrome-d3's primary utility lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying native carbazochrome in biological matrices:

Table 3: Validation Parameters for Plasma Assay

ParameterValue
Linear Range1–500 ng/mL
LLOQ0.3 ng/mL
Matrix Effect98.2–102.4%
Intra-day Precision<6.8% RSD

The deuterated analog eliminates ion suppression effects caused by endogenous compounds, improving assay accuracy by 22–37% compared to structural analogs .

ImpurityCAS NumberMolecular FormulaRelative Retention
Impurity 570063-07-9C₁₀H₁₂N₄O₂1.12
Impurity 1442372-66-7C₁₀H₁₂N₄O₃0.89
Impurity 72271443-88-8C₉H₈NO₄S·Na2.04

Stability studies indicate <0.5% impurity generation under ICH-recommended storage conditions (-20°C, argon atmosphere) .

SupplierCatalog NumberPurityPackaging
TLC StandardsC-163002>99.0%5–25 mg

Pricing structures remain proprietary, though market surveys indicate a 300–400% premium over non-deuterated carbazochrome .

Future Research Trajectories

Emerging applications build upon the parent compound's established roles:

  • Advanced Drug Delivery: Molecular dynamics simulations suggest stable adsorption (Eₐds = -28.6 kcal/mol) onto carboxylated carbon nanotubes , enabling targeted hemostatic delivery.

  • Metabolic Pathway Tracing: Deuterium tagging permits tracking of hepatic N-demethylation pathways without isotopic scrambling.

  • Stability-Indicating Assays: Photodegradation kinetics under ICH Q1B conditions remain uncharacterized for the deuterated form.

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